molecular formula C24H17ClN2O B11581979 (3E)-3-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one

(3E)-3-{[1-(4-chlorobenzyl)-1H-indol-3-yl]methylidene}-1,3-dihydro-2H-indol-2-one

Cat. No.: B11581979
M. Wt: 384.9 g/mol
InChI Key: XKMZEQGUWSKVSB-FYJGNVAPSA-N
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Description

(3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound characterized by its unique structure, which includes an indole core substituted with a chlorophenylmethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multi-step organic reactions. One common method includes the condensation of 1-(4-chlorophenyl)methyl-1H-indole-3-carbaldehyde with 2,3-dihydro-1H-indol-2-one under basic conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques such as chromatography and recrystallization are common in industrial settings to achieve high-quality products.

Chemical Reactions Analysis

Types of Reactions

(3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, particularly at the indole nitrogen or the chlorophenyl group, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride.

Major Products

    Oxidation: Formation of indole oxides and chlorophenyl oxides.

    Reduction: Formation of indole alcohols and chlorophenyl alcohols.

    Substitution: Formation of halogenated indoles and chlorophenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic pathways.

Biology

In biological research, this compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties. Its ability to interact with various biological targets makes it a valuable tool for drug discovery and development.

Medicine

In medicine, (3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE is investigated for its therapeutic potential. It is being explored as a candidate for the treatment of various diseases, including cancer and infectious diseases, due to its promising pharmacological properties.

Industry

In the industrial sector, this compound is used in the development of new materials and chemical processes. Its stability and reactivity make it suitable for applications in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of (3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and molecular targets are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and induce apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-Chlorophenyl)-1H-indole-3-carbaldehyde
  • 2,3-Dihydro-1H-indol-2-one
  • 4-Chlorophenylmethyl indole derivatives

Uniqueness

(3E)-3-({1-[(4-CHLOROPHENYL)METHYL]-1H-INDOL-3-YL}METHYLIDENE)-2,3-DIHYDRO-1H-INDOL-2-ONE stands out due to its unique combination of an indole core and a chlorophenylmethyl group. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential therapeutic benefits further highlight its uniqueness compared to similar compounds.

Properties

Molecular Formula

C24H17ClN2O

Molecular Weight

384.9 g/mol

IUPAC Name

(3E)-3-[[1-[(4-chlorophenyl)methyl]indol-3-yl]methylidene]-1H-indol-2-one

InChI

InChI=1S/C24H17ClN2O/c25-18-11-9-16(10-12-18)14-27-15-17(19-5-2-4-8-23(19)27)13-21-20-6-1-3-7-22(20)26-24(21)28/h1-13,15H,14H2,(H,26,28)/b21-13+

InChI Key

XKMZEQGUWSKVSB-FYJGNVAPSA-N

Isomeric SMILES

C1=CC=C2C(=C1)/C(=C\C3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)/C(=O)N2

Canonical SMILES

C1=CC=C2C(=C1)C(=CC3=CN(C4=CC=CC=C43)CC5=CC=C(C=C5)Cl)C(=O)N2

Origin of Product

United States

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